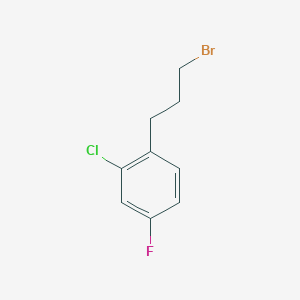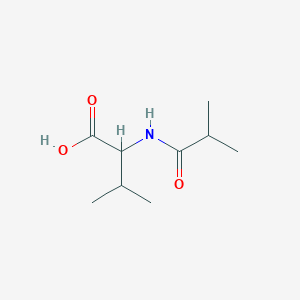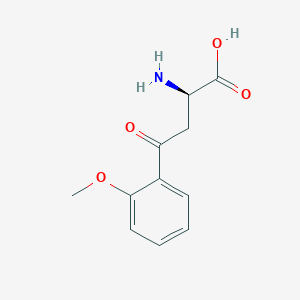
(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a methoxyphenyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The starting materials often include 2-methoxybenzaldehyde and a suitable amino acid precursor. The reaction conditions may involve:
Condensation reactions: Combining the aldehyde with the amino acid precursor under acidic or basic conditions.
Oxidation reactions: Using oxidizing agents to introduce the ketone functional group.
Chiral resolution: Employing chiral catalysts or chiral chromatography to separate the desired enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The methoxyphenyl group and the ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-4-(2-methoxyphenyl)-4-hydroxybutanoic acid: A compound with a hydroxyl group instead of a ketone group.
Uniqueness
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both an amino group and a ketone group make it a valuable compound for studying stereochemical effects and enzyme interactions.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
SPJHXRHVIFGFCY-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C(=O)C[C@H](C(=O)O)N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


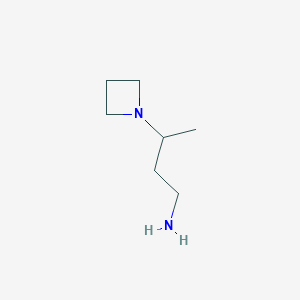
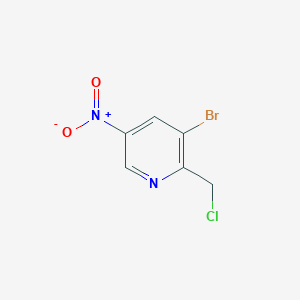
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
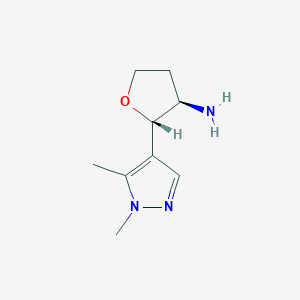
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)

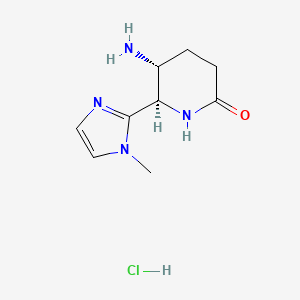

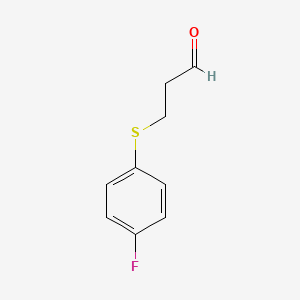
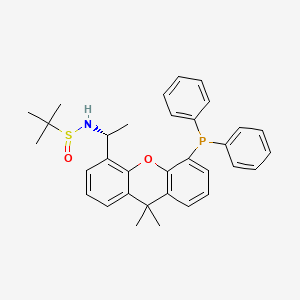
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
